molecular formula C22H13NOS B12612582 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one CAS No. 918647-53-7

2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one

Cat. No.: B12612582
CAS No.: 918647-53-7
M. Wt: 339.4 g/mol
InChI Key: FNEJQFBYVPFXMR-UHFFFAOYSA-N
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Description

2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one is an organic compound that belongs to the class of benzothiazines It is characterized by the presence of an anthracene moiety attached to a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one typically involves the reaction of anthracene derivatives with benzothiazine precursors. One common method involves the use of 2-bromoanthracene as a starting material, which undergoes a nucleophilic substitution reaction with a benzothiazine derivative under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracene compounds.

Scientific Research Applications

2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, affecting its structure and function. Additionally, the benzothiazine ring can interact with various enzymes and proteins, modulating their activity. These interactions can lead to changes in cellular processes and pathways, making the compound useful in biological and medicinal research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Anthracen-2-YL)-4H-1,3-benzothiazin-4-one is unique due to the combination of the anthracene and benzothiazine moieties, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique optical properties.

Properties

CAS No.

918647-53-7

Molecular Formula

C22H13NOS

Molecular Weight

339.4 g/mol

IUPAC Name

2-anthracen-2-yl-1,3-benzothiazin-4-one

InChI

InChI=1S/C22H13NOS/c24-21-19-7-3-4-8-20(19)25-22(23-21)17-10-9-16-11-14-5-1-2-6-15(14)12-18(16)13-17/h1-13H

InChI Key

FNEJQFBYVPFXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=NC(=O)C5=CC=CC=C5S4

Origin of Product

United States

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